Pyridine, 2-[[(3-methylphenyl)methyl]thio]-
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Overview
Description
Pyridine, 2-[[(3-methylphenyl)methyl]thio]- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a thioether group, specifically a 3-methylphenylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(3-methylphenyl)methyl]thio]- typically involves the introduction of the thioether group to the pyridine ring. One common method is the nucleophilic substitution reaction where a 2-halopyridine reacts with a thiol derivative under basic conditions. For instance, 2-chloropyridine can be treated with 3-methylbenzylthiol in the presence of a base like sodium hydride or potassium carbonate to yield the desired product .
Industrial Production Methods
Industrial production of Pyridine, 2-[[(3-methylphenyl)methyl]thio]- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(3-methylphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Pyridine, 2-[[(3-methylphenyl)methyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(3-methylphenyl)methyl]thio]- involves its interaction with various molecular targets. The thioether group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and receptors. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-methylthio-
- Pyridine, 2-phenylthio-
- Pyridine, 2-benzylthio-
Uniqueness
Pyridine, 2-[[(3-methylphenyl)methyl]thio]- is unique due to the presence of the 3-methylphenylmethylthio group, which imparts distinct steric and electronic properties.
Properties
CAS No. |
646511-51-5 |
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Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H13NS/c1-11-5-4-6-12(9-11)10-15-13-7-2-3-8-14-13/h2-9H,10H2,1H3 |
InChI Key |
IHIXPSUNZJYCKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CC=CC=N2 |
Origin of Product |
United States |
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